molecular formula C16H22BrN3O3 B2995400 Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-4-yl]carbamate CAS No. 2402828-75-3

Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-4-yl]carbamate

Cat. No.: B2995400
CAS No.: 2402828-75-3
M. Wt: 384.274
InChI Key: FNFURISCGJWOMX-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-4-yl]carbamate: is a synthetic organic compound with a molecular weight of 384.27 g/mol . It is characterized by the presence of a tert-butyl group, a bromopyridine moiety, and a piperidine ring. This compound is often used in chemical research and pharmaceutical development due to its unique structural features and reactivity.

Preparation Methods

The synthesis of tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-4-yl]carbamate typically involves multiple steps. One common synthetic route includes the following steps :

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the bromopyridine moiety: This step often involves a bromination reaction using reagents such as N-bromosuccinimide (NBS).

    Attachment of the tert-butyl group: This is usually done through a carbamate formation reaction, where tert-butyl chloroformate is reacted with the piperidine derivative.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-4-yl]carbamate undergoes various chemical reactions, including :

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the bromine atom.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, lithium aluminum hydride (LiAlH4) for reduction, and hydrochloric acid (HCl) for hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-4-yl]carbamate has several scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets . The bromopyridine moiety can interact with nucleophilic sites in enzymes or receptors, potentially inhibiting their activity. The piperidine ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-4-yl]carbamate can be compared with other similar compounds, such as :

    Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: This compound also contains a piperidine ring and a bromine atom but differs in the position and nature of the substituents.

    Tert-butyl N-[1-(chlorosulfonyl)piperidin-4-yl]carbamate: This compound has a chlorosulfonyl group instead of a bromopyridine moiety, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrN3O3/c1-16(2,3)23-15(22)19-12-6-8-20(9-7-12)14(21)11-4-5-13(17)18-10-11/h4-5,10,12H,6-9H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFURISCGJWOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CN=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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